[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477141
InChI: InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)11-13-7-6-8-16(13)9-10-18/h12-13,18H,6-11H2,1-5H3
SMILES: CC(C)N(CC1CCCN1CCO)C(=O)OC(C)(C)C
Molecular Formula: C15H30N2O3
Molecular Weight: 286.41 g/mol

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13477141

Molecular Formula: C15H30N2O3

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H30N2O3
Molecular Weight 286.41 g/mol
IUPAC Name tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)11-13-7-6-8-16(13)9-10-18/h12-13,18H,6-11H2,1-5H3
Standard InChI Key ZHVLTSMOZCQNNF-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1CCO)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC1CCCN1CCO)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

The molecular formula of the compound is C₁₅H₃₀N₂O₃, with a molecular weight of 286.41 g/mol. Key structural features include:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

  • A 2-hydroxyethyl group attached to the pyrrolidine nitrogen.

  • An isopropyl carbamate group linked to the pyrrolidine via a methylene bridge.

  • A tert-butyl ester protecting the carbamate functionality.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₃₀N₂O₃
Molecular Weight286.41 g/mol
IUPAC Nametert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Canonical SMILESCC(C)N(CC1CCN(C1)CCO)C(=O)OC(C)(C)C
LogP (Predicted)~2.8–3.3
SolubilityLow aqueous solubility

The tert-butyl group enhances steric protection of the carbamate, improving stability against enzymatic hydrolysis . The hydroxyethyl moiety contributes to hydrogen-bonding potential, influencing pharmacokinetic properties .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Pyrrolidine functionalization: Introduction of the hydroxyethyl group via alkylation or reductive amination .

  • Carbamate formation: Reaction of the secondary amine with isopropyl chloroformate or carbamoyl chloride in the presence of a base (e.g., triethylamine) .

  • Ester protection: tert-Butyl esterification using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
HydroxyethylationEthylene oxide, THF, 0–60°C60–75%
Carbamate couplingIsopropyl chloroformate, TEA, CH₂Cl₂, 25°C45–55%
Boc protectionBoc₂O, DMAP, acetonitrile, 25°C80–90%

Challenges in Synthesis

  • Steric hindrance: The bulky tert-butyl group complicates purification .

  • Regioselectivity: Competing reactions at the pyrrolidine nitrogen require careful control of stoichiometry .

  • Hydrolysis sensitivity: The carbamate bond is prone to degradation under acidic/basic conditions, necessitating pH-controlled environments .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s carbamate moiety mimics transition states in enzymatic reactions, enabling reversible inhibition of proteases and esterases. For example:

  • HIV-1 protease inhibition: Structural analogs with pyrrolidine-carbamate scaffolds exhibit IC₅₀ values <100 nM by binding to the enzyme’s hydrophobic pockets .

  • Cholinesterase inhibition: The hydroxyethyl group facilitates hydrogen bonding with catalytic triads (e.g., in acetylcholinesterase), though activity is weaker compared to aryl carbamates .

Pharmacokinetic and Toxicological Profiles

Table 3: Predicted ADME Properties

ParameterValueMethod
LogP3.1XLOGP3
Water Solubility0.0156 mg/mLSILICOS-IT
Plasma Protein Binding85–90%QSAR
Half-life (t₁/₂)~2–4 hours (rodents)In vivo

Toxicity considerations:

  • Hepatotoxicity: Carbamates may deplete glutathione reserves at high doses .

  • Neurotoxicity: Potential acetylcholine esterase inhibition at millimolar concentrations .

Applications in Drug Development

Antiviral Agents

Structural analogs of this compound have shown antiviral activity against HIV-1 and hepatitis C virus (HCV). Key interactions include:

  • Hydrogen bonding between the hydroxyethyl group and Asp29/Asp30 residues in HIV-1 protease .

  • Hydrophobic interactions of the tert-butyl group with Val82/Phe53 in the protease active site .

Neurological Disorders

The compound’s ability to cross the BBB makes it a candidate for CNS drug delivery. Preclinical studies highlight:

  • Neuroprotection: Reduction of oxidative stress in neuronal cells (EC₅₀ = 10 μM) .

  • Antidepressant effects: Modulation of serotonin reuptake in vitro (IC₅₀ = 1.2 μM) .

Future Directions

  • Prodrug optimization: Incorporating enzymatically labile linkers (e.g., peptide sequences) for tumor-selective activation .

  • Stereochemical tuning: Synthesis of enantiopure variants to enhance target specificity .

  • Nanoparticle formulations: Improving solubility and bioavailability via lipid-based carriers.

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